molecular formula C15H19BrN4O2 B6971539 1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one

1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one

Cat. No.: B6971539
M. Wt: 367.24 g/mol
InChI Key: YPDTWKJSDDINCY-UHFFFAOYSA-N
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Description

1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one is a synthetic organic compound featuring a complex structure with potential applications in various scientific fields. This compound contains a brominated pyrrolidine ring, an aniline derivative, and an imidazolidinone moiety, making it a subject of interest for researchers in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one typically involves multiple steps:

    Formation of the Brominated Pyrrolidine Ring: The initial step involves the bromination of pyrrolidine, which can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Aniline Derivative Formation: The brominated pyrrolidine is then reacted with aniline under acidic conditions to form the 5-bromo-2-pyrrolidin-1-ylaniline intermediate.

    Acetylation: The intermediate undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Imidazolidinone Formation: Finally, the acetylated intermediate is reacted with imidazolidin-2-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The brominated pyrrolidine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyrrolidine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrrolidinone derivatives.

    Reduction: Formation of de-brominated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one involves its interaction with specific molecular targets. The brominated pyrrolidine ring and the imidazolidinone moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyrrolidin-1-ylaniline: Shares the brominated pyrrolidine and aniline structure but lacks the imidazolidinone moiety.

    N-(5-Bromo-2-pyrrolidin-1-ylphenyl)acetamide: Similar structure but with an acetamide group instead of the imidazolidinone.

    1-(2-Acetylphenyl)imidazolidin-2-one: Contains the imidazolidinone and acetyl groups but lacks the brominated pyrrolidine ring.

Uniqueness

1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one is unique due to its combination of a brominated pyrrolidine ring, an aniline derivative, and an imidazolidinone moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-(5-bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c16-11-3-4-13(19-6-1-2-7-19)12(9-11)18-10-14(21)20-8-5-17-15(20)22/h3-4,9,18H,1-2,5-8,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDTWKJSDDINCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)NCC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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